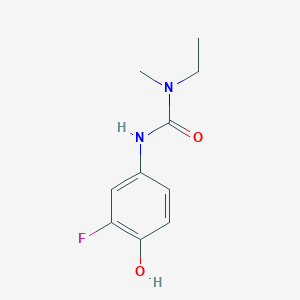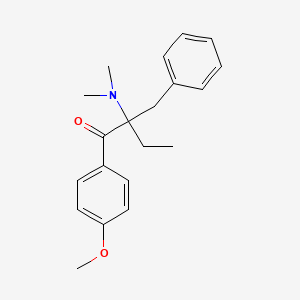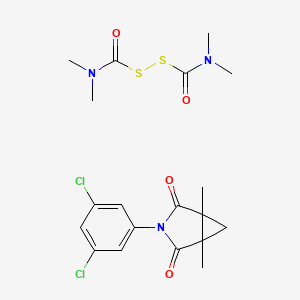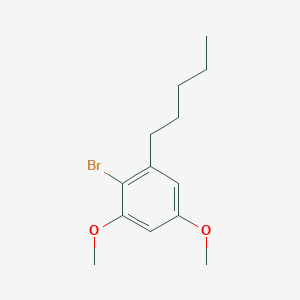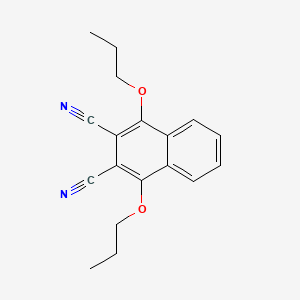
1,4-Dipropoxynaphthalene-2,3-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dipropoxynaphthalene-2,3-dicarbonitrile is an organic compound with the molecular formula C18H16N2O2 It is a derivative of naphthalene, characterized by the presence of two propoxy groups at the 1 and 4 positions and two cyano groups at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dipropoxynaphthalene-2,3-dicarbonitrile typically involves the reaction of naphthalene derivatives with propyl alcohol and cyanide sources
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dipropoxynaphthalene-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The propoxy groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Amino-naphthalene derivatives.
Substitution: Various alkyl or aryl substituted naphthalene derivatives.
Scientific Research Applications
1,4-Dipropoxynaphthalene-2,3-dicarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of dyes and pigments due to its stable chromophore structure.
Mechanism of Action
The mechanism of action of 1,4-Dipropoxynaphthalene-2,3-dicarbonitrile involves its interaction with molecular targets through its cyano and propoxy groups. These functional groups can participate in various chemical interactions, such as hydrogen bonding and π-π stacking, influencing the compound’s reactivity and binding affinity. The pathways involved may include electron transfer processes and the formation of reactive intermediates.
Comparison with Similar Compounds
1,4-Dibutoxynaphthalene-2,3-dicarbonitrile: Similar structure but with butoxy groups instead of propoxy groups.
1,4-Dimethoxynaphthalene-2,3-dicarbonitrile: Contains methoxy groups instead of propoxy groups.
2,3-Naphthalenedicarbonitrile: Lacks the alkoxy groups, providing a simpler structure.
Uniqueness: 1,4-Dipropoxynaphthalene-2,3-dicarbonitrile is unique due to its specific combination of propoxy and cyano groups, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specialized applications where these properties are advantageous.
Properties
CAS No. |
116453-90-8 |
|---|---|
Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
1,4-dipropoxynaphthalene-2,3-dicarbonitrile |
InChI |
InChI=1S/C18H18N2O2/c1-3-9-21-17-13-7-5-6-8-14(13)18(22-10-4-2)16(12-20)15(17)11-19/h5-8H,3-4,9-10H2,1-2H3 |
InChI Key |
ZVRSLORNZBCISX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C(=C(C2=CC=CC=C21)OCCC)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



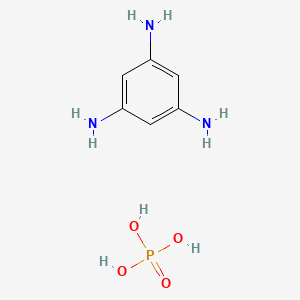
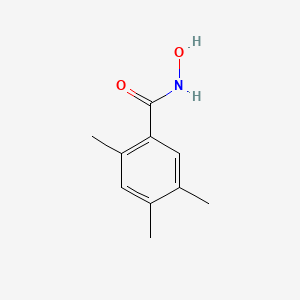
![1-[2-(Ethylamino)dodecyl]pyrrolidine-2,5-dione](/img/structure/B14311500.png)
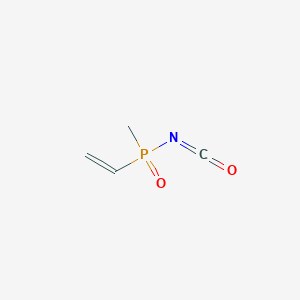
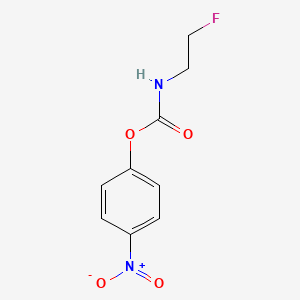
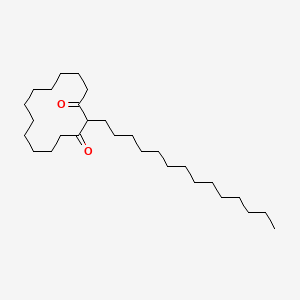

![6-Acetyl-5,5-dimethyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14311547.png)
